pKa Shifts: Target Compound is a Stronger Acid than Its 3‑Chloro Isomer and Non‑Fluorinated Congeners
The predicted aqueous acid‑dissociation constant (pKa) of 2‑chloro‑5‑(2‑fluorophenyl)phenol is 8.05 ± 0.10 [REFS‑1]. In contrast, the positional isomer 3‑chloro‑5‑(2‑fluorophenyl)phenol registers a pKa of 8.56 ± 0.10 [REFS‑2]. The non‑fluorinated analogue 2‑chloro‑5‑phenylphenol has a predicted pKa of 8.27 ± 0.10, and the unsubstituted parent 3‑phenylphenol has an experimentally determined pKa of 9.64 (at 25 °C) [REFS‑3]. The systematic reduction in pKa upon introduction of the ortho‑fluorine atom and the para‑chlorine atom reflects the additive electron‑withdrawing effects that are maximized in the 2‑chloro‑5‑(2‑fluorophenyl)phenol arrangement.
| Evidence Dimension | Acid dissociation constant (pKa, aqueous, 25 °C) |
|---|---|
| Target Compound Data | 8.05 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-Chloro-5-(2-fluorophenyl)phenol: 8.56 ± 0.10; 2-Chloro-5-phenylphenol: 8.27 ± 0.10; 3-Phenylphenol: 9.64 (experimental) |
| Quantified Difference | ΔpKa ≈ –0.51 (vs. 3‑chloro isomer); ΔpKa ≈ –0.22 (vs. non‑fluorinated 2‑chloro‑5‑phenylphenol); ΔpKa ≈ –1.59 (vs. parent 3‑phenylphenol) |
| Conditions | Values computed via Advanced Chemistry Development (ACD/Labs) Software V11.02 or experimental; all at 25 °C |
Why This Matters
A lower pKa renders the conjugate base more stable, altering nucleophilicity, solubility in basic media, and protein‑binding propensity – key criteria when selecting a building block for SAR exploration.
